![molecular formula C5H9NO4S B2885570 3-Aminotetrahydrothiophene-3-carboxylic acid 1,1-dioxide CAS No. 40057-27-0](/img/structure/B2885570.png)
3-Aminotetrahydrothiophene-3-carboxylic acid 1,1-dioxide
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Description
3-Aminotetrahydrothiophene-3-carboxylic acid 1,1-dioxide is a chemical compound with the formula C5H9NO4S and a molecular weight of 179.19 . It is used for research purposes .
Synthesis Analysis
The synthesis of 3-Aminotetrahydrothiophene-3-carboxylic acid 1,1-dioxide involves a Bucherer-Bergs reaction of 4,5-dihydro-3(2H)-thiophenone and subsequent alkaline hydrolysis of hydantoin .Molecular Structure Analysis
The molecular structure of 3-Aminotetrahydrothiophene-3-carboxylic acid 1,1-dioxide is represented by the SMILES string: C1CS(=O)(=O)CC1(C(=O)O)N .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Aminotetrahydrothiophene-3-carboxylic acid 1,1-dioxide are not fully detailed in the search results. It is known that the compound is stored at room temperature .Scientific Research Applications
Synthesis and Configuration Analysis
The compound has been synthesized through different chemical reactions, showcasing the versatility of its structural formation. For instance, research by Hatanaka and Ishimaru (1973) explored the synthesis of monomethylsubstituted 3-aminotetrahydrothiophene-3-carboxylic acids from 3-ketotetrahydrothiophenes, highlighting the Strecker and Bucherer-Bergs syntheses for stereoisomer production. The study also detailed the determination of configurations through NMR spectroscopy, providing insight into the structural nuances of these compounds (Hatanaka & Ishimaru, 1973).
Chemical Transformations and Reactions
The compound's utility in chemical transformations is evident from its role in the preparation of 3-oxotetrahydrothiophen dioxide. Mason et al. (1967) discussed the synthesis of 3-oxotetrahydrothiophen dioxide from 3-aminotetrahydrothiophen dioxide, utilizing oxidation and hydrolysis processes. This research opens pathways for further chemical modifications and applications of the compound in organic synthesis (Mason, Smith, Stern, & Elvidge, 1967).
Biosynthesis and Aroma Volatile Production
The compound's derivatives play a significant role in biosynthesis processes related to aroma volatile compounds. Nawrath et al. (2010) investigated the biosynthesis of 2‐Methyltetrahydrothiophen‐3‐one, an aroma volatile contributing to food aroma, in the bacterium Chitinophaga Fx7914. This study provided a comprehensive understanding of the biosynthetic pathway, highlighting the compound's significance in flavor chemistry and microbial metabolism (Nawrath, Gerth, Müller, & Schulz, 2010).
Enantiomer Synthesis
Research on synthesizing optically active enantiomers of 3-aminotetrahydrothiophene-3-carboxylic acids has been documented by Oba et al. (2013). The study describes a method involving the Bucherer–Bergs reaction, highlighting the production of racemic compounds and the subsequent separation of diastereomers. This research is crucial for understanding the compound's applications in pharmaceuticals and asymmetric synthesis (Oba, Shimabukuro, Ono, Doi, & Tanaka, 2013).
Radical Chemistry and Catalysis
The exploration of (amino)(carboxy) radicals derived from cyclic (alkyl)(amino) carbenes, as presented by Mahoney et al. (2015), showcases the potential of 3-Aminotetrahydrothiophene-3-carboxylic acid 1,1-dioxide derivatives in radical chemistry. This research underscores the stability and reactivity of such radicals, offering insights into their potential applications in synthetic chemistry and materials science (Mahoney, Martin, Thomas, Moore, Rheingold, & Bertrand, 2015).
properties
IUPAC Name |
3-amino-1,1-dioxothiolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S/c6-5(4(7)8)1-2-11(9,10)3-5/h1-3,6H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUBUJIFAOGRJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminotetrahydrothiophene-3-carboxylic acid 1,1-dioxide | |
CAS RN |
40057-27-0 |
Source
|
Record name | 3-amino-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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